molecular formula C12H13NO3S B2533867 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methylbenzamide CAS No. 946359-58-6

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methylbenzamide

Cat. No. B2533867
CAS RN: 946359-58-6
M. Wt: 251.3
InChI Key: DVHZLNPCDFKLFA-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methylbenzamide is a chemical compound that has been the subject of numerous scientific studies. It is commonly referred to as DMXAA and has been found to have a wide range of potential applications in the field of medical research. In

Mechanism of Action

The mechanism of action of DMXAA is not fully understood, but it is believed to work by activating the immune system and causing the release of cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha). These cytokines then activate immune cells such as natural killer cells and macrophages, which can then attack tumor cells.
Biochemical and Physiological Effects:
DMXAA has been found to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines such as TNF-alpha and IFN-alpha, as well as the activation of immune cells such as natural killer cells and macrophages. DMXAA has also been found to decrease the production of certain pro-inflammatory cytokines, such as interleukin-6 (IL-6) and interleukin-1beta (IL-1beta).

Advantages and Limitations for Lab Experiments

One of the advantages of using DMXAA in lab experiments is that it has been found to be effective in a wide range of cancer cell lines, making it a potentially useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using DMXAA in lab experiments is that it can be difficult to work with, as it is highly reactive and can be unstable under certain conditions.

Future Directions

There are a number of potential future directions for research on DMXAA. One area of interest is the development of new synthetic methods for producing DMXAA that are more efficient and cost-effective. Another area of interest is the study of the mechanism of action of DMXAA in more detail, in order to better understand how it works and how it can be used to treat cancer and other diseases. Finally, there is a need for further research to determine the safety and efficacy of DMXAA in human clinical trials, in order to determine its potential as a new treatment for cancer and other diseases.

Synthesis Methods

DMXAA can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form 3,4-dimethylbenzoyl chloride. The resulting compound is then reacted with thiosemicarbazide to form N-(3,4-dimethylbenzoyl)thiosemicarbazide. The final step involves the oxidation of the thiosemicarbazide using hydrogen peroxide to form DMXAA.

Scientific Research Applications

DMXAA has been found to have a wide range of potential applications in medical research. It has been shown to have anti-tumor activity in a variety of cancer cell lines and has been found to be effective in the treatment of certain types of cancer in animal studies. DMXAA has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-9-2-4-10(5-3-9)12(14)13-11-6-7-17(15,16)8-11/h2-7,11H,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHZLNPCDFKLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2CS(=O)(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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